molecular formula C11H16BrNO B12096366 3-Bromo-5-(tert-butyl)-4-methoxyaniline CAS No. 1132940-59-0

3-Bromo-5-(tert-butyl)-4-methoxyaniline

Cat. No.: B12096366
CAS No.: 1132940-59-0
M. Wt: 258.15 g/mol
InChI Key: AGEZDKAJDAVUNG-UHFFFAOYSA-N
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Description

3-Bromo-5-(tert-butyl)-4-methoxyaniline is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(tert-butyl)-4-methoxyaniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxyaniline to introduce a nitro group, followed by bromination to add the bromine atom at the desired position. The nitro group is then reduced to an amine, and the tert-butyl group is introduced via Friedel-Crafts alkylation.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-5-(tert-butyl)-4-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Industry: In the materials science industry, this compound can be used to synthesize polymers and other materials with specific properties. Its structural features allow for the design of materials with desired mechanical, thermal, or electronic properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-(tert-butyl)-4-methoxyaniline exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Bromo-4-methoxyaniline: Lacks the tert-butyl group, which may affect its reactivity and applications.

    5-(tert-butyl)-4-methoxyaniline: Lacks the bromine atom, which may reduce its utility in substitution reactions.

    3-Bromo-5-(tert-butyl)aniline: Lacks the methoxy group, which may alter its electronic properties and reactivity.

Uniqueness: 3-Bromo-5-(tert-butyl)-4-methoxyaniline is unique due to the combination of the bromine atom, tert-butyl group, and methoxy group. This combination provides a balance of steric and electronic effects, making it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

1132940-59-0

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

3-bromo-5-tert-butyl-4-methoxyaniline

InChI

InChI=1S/C11H16BrNO/c1-11(2,3)8-5-7(13)6-9(12)10(8)14-4/h5-6H,13H2,1-4H3

InChI Key

AGEZDKAJDAVUNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)N)Br)OC

Origin of Product

United States

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